1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide are largely determined by its thiazole core . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives are known to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . These effects suggest that this compound may also influence cell function in various ways.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring can be introduced through a nucleophilic substitution reaction. The cyclopropane carboxamide group is then attached via an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amide groups can yield primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-carboxamide share the thiazole ring structure and may exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxamide share the piperidine ring structure and may have comparable properties.
Cyclopropane Carboxamide Derivatives: Compounds such as cyclopropanecarboxamide and cyclopropanecarboxylic acid derivatives share the cyclopropane carboxamide group and may have similar chemical reactivity.
Uniqueness
1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is unique due to the combination of its three distinct functional groups: the thiazole ring, the piperidine ring, and the cyclopropane carboxamide group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c16-13(21)9-3-5-19(6-4-9)12(20)7-11-8-23-15(17-11)18-14(22)10-1-2-10/h8-10H,1-7H2,(H2,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIUJYMNFWFLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.